molecular formula C11H14N2O3 B14799830 Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate

Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate

Cat. No.: B14799830
M. Wt: 222.24 g/mol
InChI Key: OASPVXGTHCNFIB-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine and its derivatives are known for their significant roles in biological processes and pharmaceutical applications. This compound is characterized by the presence of an ethoxy group attached to the pyrimidine ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with 2-ethoxypyrimidine-5-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or distillation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified using techniques such as recrystallization or chromatography to meet the required specifications for pharmaceutical or research applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate can be compared with other similar compounds, such as:

  • Ethyl 2-cyano-3-(4-ethoxyphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate

These compounds share structural similarities but differ in their functional groups and reactivity. The presence of different substituents can significantly influence their chemical and biological properties, making each compound unique in its applications and effects .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 3-(2-ethoxypyrimidin-5-yl)prop-2-enoate

InChI

InChI=1S/C11H14N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h5-8H,3-4H2,1-2H3

InChI Key

OASPVXGTHCNFIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=N1)C=CC(=O)OCC

Origin of Product

United States

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